Butyl thiophene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELMESXUGBLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604543 | |
| Record name | Butyl thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317385-62-9 | |
| Record name | Butyl thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Research Trends and Significance in Chemical Sciences
Evolution of Thiophene-3-carboxylate Esters in Synthetic Organic Chemistry
The evolution of thiophene-3-carboxylate esters is an integral part of the broader advancements in synthetic thiophene (B33073) chemistry. Initially, the synthesis of thiophene derivatives relied on established methods such as the Gewald reaction, Fiesselmann thiophene synthesis, and Paal–Knorr synthesis, which provided foundational routes for preparing the thiophene ring. tandfonline.com The introduction of an ester group at the 3-position of the thiophene ring significantly influences the electronic properties of these compounds, making them valuable as electron-withdrawing substituents in conjugated systems. acs.orgresearchgate.net
Over time, synthetic methodologies have advanced considerably, emphasizing efficiency, selectivity, and sustainability. Recent developments include novel thiophene-3-carboxylate syntheses via cycloaddition reactions followed by acid-catalyzed aromatization. researchgate.net Multicomponent reactions have also emerged as a powerful and eco-friendly strategy for synthesizing a wide array of thiophene derivatives with varied functionalities, offering a more direct and atom-economical approach. tandfonline.commdpi.com Furthermore, metal-catalyzed reactions, such as palladium iodide-catalyzed oxidative cyclization, have provided effective means to synthesize thiophene-3-carboxylic esters with improved yields and control. acs.org These synthetic innovations have expanded the chemical space accessible for thiophene-3-carboxylate esters, facilitating their exploration in advanced applications.
Current Research Landscape of Butyl Thiophene-3-carboxylate
This compound, as a specific alkyl ester within the thiophene-3-carboxylate family, is positioned within an active research landscape that explores the utility of these compounds as versatile intermediates and functional components. While specific research focused exclusively on the unsubstituted "this compound" is not as extensively documented as its more highly functionalized counterparts, the broader class of alkyl thiophene-3-carboxylates is a subject of ongoing investigation.
Current research often leverages specific this compound derivatives or uses butyl groups as representative alkyl chains to investigate their roles in organic synthesis and materials science. For example, compounds like tert-butyl 5-bromothiophene-3-carboxylate are actively studied as flexible building blocks for the synthesis of more intricate organic molecules, including those with potential pharmaceutical and agrochemical relevance. smolecule.com The ester functionality in these compounds provides multiple sites for chemical transformations, including substitution, oxidation, reduction, and various coupling reactions, thereby enhancing their synthetic utility. smolecule.com
Beyond their role as synthetic intermediates, alkyl thiophene-3-carboxylates are also being integrated into the development of novel donor–acceptor conjugated polymers. This involves precise tuning of their electronic properties through the incorporation of electron-withdrawing ester groups into oligothiophene units, which is crucial for optimizing the performance of organic solar cells (OSCs) and other organic electronic devices. researchgate.net Computational techniques, such as Density Functional Theory (DFT), are often employed in conjunction with experimental studies to elucidate charge densities and predict the effects of substituents, guiding the rational design of new materials. researchgate.net
Interdisciplinary Contributions of this compound Research
The research involving thiophene derivatives, including this compound and its analogues, demonstrates significant interdisciplinary contributions across various scientific fields. This broad impact is a testament to the thiophene core's adaptability and the ability to tailor its properties through strategic substitution. researchgate.nettandfonline.comontosight.ai
Materials Science and Organic Electronics: Thiophene-based compounds are foundational to the development of advanced materials, particularly in organic electronics. Their intrinsic semiconducting and optical properties are harnessed in the fabrication of devices such as thin-film field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and high-efficiency organic solar cells (OSCs). researchgate.netmarketresearchintellect.comresearchgate.netresearchgate.net Specifically, poly(alkyl thiophene-3-carboxylates) have been synthesized and characterized for their electronic and optical behaviors, underscoring their potential for next-generation electronic and optoelectronic applications. acs.org
Medicinal Chemistry and Drug Discovery: Thiophene derivatives are widely recognized for their diverse biological activities and frequently appear as key structural motifs in pharmacologically active compounds. researchgate.nettandfonline.comontosight.ai Research into thiophene-3-carboxylate esters has unveiled their potential as bioactive agents, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comontosight.ainih.gov Notably, certain 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated a remarkable and unusual cytostatic selectivity against specific T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, highlighting their promise as selective therapeutic candidates. nih.gov
Agrochemicals: The versatility of thiophene derivatives also extends to the agricultural sector, where they play a role in developing compounds that enhance crop yields and bolster pest resistance, contributing to sustainable agricultural practices. marketresearchintellect.com
The capacity of thiophene-3-carboxylate esters to serve as versatile building blocks facilitates their application across these disparate fields, enabling the creation of complex molecules with precise properties for targeted functionalities. smolecule.comtandfonline.com
Emerging Paradigms in the Investigation of this compound
Emerging paradigms in the study of this compound and related thiophene esters are characterized by a pronounced shift towards sustainable synthetic strategies, advanced computational modeling, and the exploration of innovative applications within cutting-edge technologies.
Green Chemistry and Sustainable Synthesis: A significant trend is the prioritization of greener and more environmentally benign synthetic methods for thiophene derivatives. This includes the investigation of renewable feedstocks and the use of eco-friendly catalysts to improve reaction efficiency and minimize environmental impact. marketresearchintellect.com Multicomponent reactions (MCRs) are increasingly favored due to their atom-economy and direct access to complex functionalized thiophenes, aligning well with green chemistry principles. tandfonline.com Additionally, advancements in flow chemistry techniques are being explored to enhance reaction scalability and efficiency for industrial production. smolecule.com
Computational Chemistry and DFT Studies: Computational chemistry, particularly Density Functional Theory (DFT) calculations, is playing an increasingly crucial role in predicting and understanding the electronic properties, charge distributions, and reaction mechanisms of thiophene-3-carboxylate esters. researchgate.netacs.org These computational insights enable the rational design of new materials by allowing researchers to precisely tune the electronic properties of ester-substituted oligothiophenes for optimized performance in organic electronic devices. researchgate.net DFT predictions also contribute to understanding reactivity and stability, as demonstrated in studies on catalytic C-H alumination of thiophenes. acs.org
Advanced Material Design: Beyond conventional organic electronics, contemporary research is exploring the incorporation of thiophene-3-carboxylate derivatives into more intricate structural architectures, such as Covalent Organic Frameworks (COFs), and their utilization in sophisticated sensing platforms. researchgate.net The goal is to exploit their unique electronic and optical characteristics for highly specific sensing applications and the development of next-generation device technologies.
Biological Activity and Mechanism Elucidation: While the broad spectrum of biological activities of thiophene derivatives is recognized, emerging research focuses on a deeper understanding of their precise molecular mechanisms of action. This involves detailed studies on how various functional groups, such as carboxylate and amino groups, interact with specific enzymes or receptors to modulate their biological activity and exert therapeutic effects. Such in-depth mechanistic understanding is indispensable for the rational design of novel drugs and the development of highly selective therapeutic agents.
These evolving paradigms underscore a progression towards more refined, efficient, and sustainable approaches in the synthesis, characterization, and application of this compound and its broader class of thiophene-3-carboxylate esters.
Detailed Research Findings and Data Tables
While specific detailed data for an unsubstituted "this compound" was not directly available in the current search results, data from the synthesis of related alkyl thiophene-3-carboxylate esters provides illustrative insights into typical reaction conditions and outcomes in this field.
For instance, the synthesis of 2-butyloctyl-5-bromothiophene-3-carboxylate, a substituted alkyl thiophene-3-carboxylate, highlights a common esterification procedure. This reaction involved the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the coupling between 5-bromothiophene-3-carboxylic acid and 2-butyloctanol. rsc.org
Table 1: Example Synthesis Conditions for 2-Butyloctyl-5-bromothiophene-3-carboxylate rsc.org (Note: This table presents an example of synthesis conditions for a closely related alkyl thiophene-3-carboxylate ester, illustrating typical methodologies and outcomes. In a dynamic reporting environment, such data could be presented as an interactive table.)
| Component | Role | Amount | Equivalents | Solvent | Temperature | Reaction Time | Isolated Yield |
| 5-bromothiophene-3-carboxylic acid | Starting Material | 4.00 g | 1.0 equiv | Anhydrous DCM | Room Temp | 48 hours | 87% |
| DMAP | Catalyst | 0.826 g | 0.35 equiv | Anhydrous DCM | Room Temp | 48 hours | - |
| DCC | Coupling Reagent | 4.78 g | 1.2 equiv | Anhydrous DCM | Room Temp | 48 hours | - |
| 2-butyloctanol | Alcohol Component | 5.39 g | 1.5 equiv | Anhydrous DCM | Room Temp | 48 hours | - |
Purification Method: Column chromatography (eluent: 15% DCM/hexanes). rsc.org
Another area of research involves the efficient synthesis of thiophene derivatives through multicomponent reactions (MCRs). These reactions are valued for their high efficiency and atom economy, offering a streamlined approach to synthesizing complex thiophene structures. For example, one reported method for the synthesis of thiophene derivatives via a three-component reaction achieved yields typically ranging from 60–72%. tandfonline.com
| Reaction Type | Representative Starting Materials | Typical Yield Range |
| Three-component reaction | Acetoacetanilide derivatives, Elemental Sulfur, β-keto esters/nitriles | 60–72% |
| Catalyst-free reaction | 1-acetophenone derivatives, Elemental Sulfur, Substituted Aniline moieties | 33–78% |
These examples underscore the ongoing efforts in optimizing synthetic routes and exploring diverse applications for thiophene-3-carboxylate esters in contemporary chemical research.
Synthetic Methodologies for Butyl Thiophene 3 Carboxylate and Analogous Esters
Classical Approaches to Thiophene-3-carboxylate Core Construction
Classical methods for synthesizing the thiophene-3-carboxylate core primarily rely on well-established reactions that have been refined over decades. These approaches are often characterized by their reliability and the use of readily available starting materials.
Gewald Reaction-Based Syntheses
The Gewald reaction, first reported in 1961, is a cornerstone in thiophene (B33073) chemistry, providing a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.netscispace.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgthieme-connect.com The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the thiophene ring. wikipedia.org
The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes, which can serve as precursors to other thiophene derivatives. arkat-usa.orgresearchgate.net For instance, the reaction can be adapted to produce 2-aminothiophene-3-carboxylates by selecting the appropriate α-cyanoester. researchgate.netchimicatechnoacta.ru Various modifications to the Gewald reaction have been developed to improve yields and reaction times, including the use of microwave irradiation, solid supports, and mechanochemistry. wikipedia.orgmdpi.com While aryl ketones were initially considered less reactive, a two-step, one-pot method has been developed to synthesize 4-aryl-substituted 2-aminothiophene-3-carboxylates in good yields. mdpi.com
The general mechanism of the Gewald reaction is as follows:
Knoevenagel Condensation: A ketone condenses with an α-cyanoester to form a stable intermediate. wikipedia.org
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is not fully understood but is believed to proceed through a postulated intermediate. wikipedia.org
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Ketone, α-cyanoester, sulfur, amine base | One-pot | Polysubstituted 2-aminothiophene | Varies (typically 35-80%) arkat-usa.org |
| Aryl ketone, α-cyanoester, sulfur, amine base | Two-step, one-pot | 4-Aryl-substituted 2-aminothiophene-3-carboxylate | 25-70% mdpi.com |
| Cyclic ketone, malononitrile, sulfur | Solvent-free, sequential Gewald/cyclocondensation | Thieno[2,3-d]pyrimidin-4-amines | Excellent researchgate.net |
Esterification and Functionalization of Thiophene-3-carboxylic Acid
A straightforward method for the synthesis of butyl thiophene-3-carboxylate is the direct esterification of thiophene-3-carboxylic acid with butanol. This reaction is typically catalyzed by an acid and involves heating the carboxylic acid with the alcohol. While this method is direct, the synthesis of thiophene-3-carboxylic acid itself can be a multi-step process. researchgate.net
Functionalization of the pre-formed thiophene-3-carboxylic acid ring is another key strategy. For example, bromination of 3-thiophenecarboxylic acid can yield 5-bromothiophene-3-carboxylic acid, which can then be esterified. rsc.org This bromo-derivative serves as a versatile intermediate for further modifications through cross-coupling reactions.
Transition Metal-Catalyzed Coupling Reactions for Directed Synthesis
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex molecules like this compound and its analogs.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis is a powerful tool for the synthesis of thiophene-containing compounds. rsc.org Palladium-catalyzed carbonylation reactions, in particular, offer a direct route to introducing a carboxylate group onto a thiophene ring. nih.gov For instance, the carbonylation of 3-bromothiophene (B43185) in the presence of butanol, catalyzed by a palladium complex, can directly yield this compound. uni-rostock.de
The synthesis of benzothiophene-3-carboxylic esters has been achieved through a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence under aerobic conditions. nih.govacs.org This method demonstrates the utility of palladium catalysis in constructing the thiophene ring and introducing the ester functionality in a single process. Furthermore, palladium-catalyzed direct carbonylation of thiophenes using a CO/CO2 binary gas system has been shown to be highly efficient for producing thiophene carboxylic acids. rsc.org
The Suzuki-Miyaura cross-coupling reaction is another important palladium-catalyzed method. It has been optimized for the cyclopropanation of various bromothiophenes, which can then be further functionalized. semanticscholar.org
| Starting Material | Reagents | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromothiophene | CO, Butanol | Palladium complex | This compound | - | uni-rostock.de |
| 2-(Methylthio)phenylacetylenes | CO, Alcohol, O2 | PdI2/KI | Benzothiophene-3-carboxylic esters | 57-83% | nih.gov |
| Thiophenes/Furans | CO/CO2, p-BQ | Pd(OAc)2 | Thiophene/Furan carboxylic acids | Up to quantitative | rsc.org |
| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Cyclopropylthiophenes | 69-93% | semanticscholar.org |
Nickel-Catalyzed Approaches
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. chemrxiv.org Nickel-catalyzed polymerization of mono-Grignard reagents derived from alkyl 2,5-dibromothiophene-3-carboxylates has been used to prepare regioregular poly(alkyl thiophene-3-carboxylates). thieme-connect.compvamu.edu This method allows for the synthesis of polymers with well-defined structures.
Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of a variety of organic compounds, including those containing thiophene rings. scienceopen.comnih.gov For example, a nickel-catalyzed carboxylation of aryl chlorides using carbon dioxide has been reported, which tolerates thiophene rings. organic-chemistry.org This indicates the potential for direct carboxylation of chloro-thiophenes to produce thiophene carboxylic acids, which can then be esterified. Nickel-catalyzed deprotonative polycondensation is another method used for synthesizing substituted polythiophenes. nih.gov
Direct Arylation Polymerization (DArP) in Monomer Synthesis
Direct Arylation Polymerization (DArP) is a powerful and more sustainable method for synthesizing conjugated polymers, as it avoids the pre-functionalization of monomers with organometallic reagents. nih.govresearchgate.net This technique involves the direct coupling of C-H bonds with C-halogen bonds, catalyzed by a transition metal, typically palladium. nih.gov
Novel and Expedited Synthetic Routes
Recent advancements in organic synthesis have led to the development of several novel and rapid methods for the construction of the thiophene ring system, providing efficient access to thiophene-3-carboxylates. These methods often offer advantages in terms of yield, regioselectivity, and reaction time over classical approaches.
Cycloaddition and Aromatization Pathways
Cycloaddition reactions represent a powerful tool for the construction of cyclic systems like thiophenes. A notable approach involves the cycloaddition of a mercapto-ketone with an acrylate, followed by an acid-catalyzed aromatization to yield the thiophene-3-carboxylate. For instance, the reaction of 3-mercapto-2-butanone (B1585005) with methyl 3-methoxyacrylate has been a key step in a multi-step synthesis, demonstrating a novel route to this class of compounds. researchgate.netnih.gov
Another strategy involves the [3+2] cycloaddition reaction. For example, 2-(substituted-silyl)thiophene-3-carboxylates have been synthesized via the cycloaddition of α-mercapto ketones and 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide. researchgate.net This method provides good yields and high regioselectivity. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Mercapto-2-butanone, Methyl 3-methoxyacrylate | Acid-catalyzed aromatization | Methyl 4,5-dimethylthiophene-3-carboxylate | ~60% (overall) | researchgate.netnih.gov |
| α-Mercapto ketones, 3-(Substituted-silyl)propiolates | Potassium tert-butoxide | 2-(Substituted-silyl)thiophene-3-carboxylates | Moderate to good | researchgate.net |
| (Z)-2-en-4-yne-1-thiols | PdI₂/KI, DMA, 25-100°C | Substituted thiophenes | 75-98% | researchgate.netnih.gov |
A significant advancement in this area is the palladium-iodide-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. researchgate.netnih.gov This reaction proceeds under neutral conditions in solvents like N,N-dimethylacetamide (DMA) to produce a variety of substituted thiophenes with high efficiency. researchgate.netnih.gov The catalytic system, typically PdI₂/KI, facilitates the 5-endo-dig cyclization followed by aromatization. nih.gov Research has shown that both terminal and internal triple bonds are well-tolerated, allowing for a broad substrate scope. researchgate.net
Oxidative Cyclization Methodologies
Oxidative cyclization offers a direct route to thiophene derivatives from acyclic precursors. A prominent example is the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This method utilizes a PdI₂/KI catalytic system under aerobic conditions (using air as the oxidant) to produce benzothiophene-3-carboxylic esters in good to high yields (57–83%). nih.govacs.orgacs.org The reaction is versatile, accommodating various substituents, including alkyl groups like butyl, on the alkyne terminus. acs.org
| Substrate | Catalyst/Oxidant | Product | Yield (%) | Reference |
| 2-(Hex-1-yn-1-yl)phenyl(methyl)sulfane | PdI₂/KI, CO/Air | Methyl 2-butylbenzo[b]thiophene-3-carboxylate | 83% | acs.org |
| 2-(3,3-Dimethylbut-1-yn-1-yl)phenyl(methyl)sulfane | PdI₂/KI, CO/Air | Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate | 57% | acs.org |
| 2-(Phenylethynyl)phenyl(methyl)sulfane | PdI₂/KI, CO/Air | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 72% | nih.gov |
The mechanism involves an intramolecular 5-endo-dig S-cyclization, followed by demethylation, alkoxycarbonylation with carbon monoxide and an alcohol, and finally, aerobic reoxidation of the palladium catalyst. nih.gov This methodology showcases high atom economy and the use of a benign oxidant. nih.gov
Multi-Component Reactions for Thiophene Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. tcichemicals.com The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes, which can be precursors to other thiophene derivatives. mdpi.comresearchgate.netsemanticscholar.orgthieme-connect.com It typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.com Modifications of the Gewald reaction have expanded its scope to include various substituted ketones and nitriles, yielding a diverse range of 2-aminothiophene-3-carboxylates. mdpi.comresearchgate.netresearchgate.net
The Fiesselmann thiophene synthesis is another powerful MCR that provides access to 3-hydroxy- or 3-aminothiophene-2-carboxylates. nih.govwikipedia.org A variation of this involves the reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base to yield thieno[3,2-b]thiophene (B52689) derivatives. nih.gov A consecutive three-component synthesis reacting (hetero)aroyl chlorides, alkynes, and ethyl 2-mercaptoacetate also affords 2,4-disubstituted thiophene-5-carboxylates in good yields. rsc.org
| Reaction Type | Reactants | Product Type | Yield (%) | Reference |
| Gewald Reaction | Aryl alkyl ketones, Ethyl cyanoacetate (B8463686), Sulfur | Ethyl 4-aryl-2-aminothiophene-3-carboxylates | Moderate to good | researchgate.net |
| Gewald Reaction | Acetophenone, Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | - | mdpi.com |
| Fiesselmann Synthesis | 3-Chlorothiophene-2-carboxylates, Methyl thioglycolate | Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates | 41-78% | nih.gov |
| Tandem Reaction | Allenes, β-Ketothioamides | Polysubstituted 3-aminothiophenes | Good | acs.org |
More recent developments include tandem reactions, such as the thio-Michael addition/oxidative annulation of thioamides and allenes, which lead to highly functionalized 3-aminothiophenes. acs.orgorganic-chemistry.org These MCRs are highly atom-economical and often proceed under mild conditions, making them attractive for combinatorial chemistry and drug discovery. tcichemicals.comresearchgate.net
Green Chemistry and Sustainable Synthetic Transformations
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are increasingly influencing the design of synthetic routes. um-palembang.ac.idajrconline.orgkahedu.edu.in
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. mdpi.com The Gewald reaction, for instance, has been significantly accelerated using microwave irradiation, with some 2-aminothiophene-3-carboxylic acid derivatives being synthesized in just a few minutes. researchgate.netresearchgate.net
Microwave heating has also been successfully applied to the synthesis of thiophenecarboxamides through cobalt(III)-catalyzed C-H aminocarbonylation reactions with isocyanates, significantly shortening reaction times compared to standard thermal conditions. rsc.org The efficient and rapid energy transfer in microwave synthesis allows for solvent-free conditions in some cases, further enhancing the green credentials of the process. mdpi.comorganic-chemistry.org
| Reaction | Conditions | Reaction Time | Yield (%) | Reference |
| Gewald Synthesis of 2-Aminothiophenes | Microwave irradiation | 2 minutes | Good to excellent | researchgate.net |
| Cobalt-catalyzed Aminocarbonylation | Microwave irradiation | Shorter than conventional | Up to 84% | rsc.org |
| Paal-Knorr Condensation | Microwave irradiation | - | Good | organic-chemistry.org |
Solvent Optimization and Atom Economy in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. kahedu.edu.in The development of syntheses in greener solvents or under solvent-free conditions is a major goal. The palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes has been successfully performed in the ionic liquid BmimBF₄, which allows for the recycling of the catalytic system. nih.govacs.org Solvent-free Gewald reactions have also been developed using mechanochemistry (ball milling), which can even be catalytic in base and proceed under aerobic conditions. mdpi.com
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. um-palembang.ac.id Multi-component reactions, such as the Gewald and Fiesselmann syntheses, are inherently atom-economical as they combine multiple molecules into a single product with few or no byproducts. tcichemicals.com Similarly, cycloaddition and cycloisomerization reactions often exhibit high atom economy. nih.gov The pursuit of catalytic cycles, the use of elemental sulfur directly, and the avoidance of stoichiometric reagents are all strategies that enhance the atom economy and sustainability of thiophene synthesis. organic-chemistry.orgua.es
Regioselective and Stereoselective Synthesis of this compound Derivatives
The controlled synthesis of substituted thiophene-3-carboxylates, including butyl esters, presents a challenge due to the multiple reactive sites on the thiophene ring. However, various strategies have been developed to direct the substitution to the desired position, thereby achieving regioselectivity.
One notable approach involves the palladium-catalyzed direct arylation of 3-substituted thiophenes. While arylation typically occurs at the more reactive C2 position, the use of a bulky aryl bromide, such as 2-bromo-1,3-dichlorobenzene, can steer the arylation to the C5 position with high regioselectivity. For instance, the coupling of ethyl thiophene-3-carboxylate with 2-bromo-1,3-dichlorobenzene, using a phosphine-free palladium catalyst, yields the 5-arylated product with 89% selectivity. beilstein-journals.org This method demonstrates the potential to overcome the inherent reactivity patterns of the thiophene ring through the strategic choice of coupling partners.
Another versatile method for constructing the thiophene-3-carboxylate core is through cycloaddition reactions. A facile [3+2] cycloaddition reaction between α-mercapto ketones and 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide, provides a direct route to 2-(substituted-silyl)thiophene-3-carboxylates. ingentaconnect.comresearchgate.net This method is advantageous for its mild reaction conditions and the use of an environmentally friendly catalyst. researchgate.net
The Fiesselmann thiophene synthesis offers another pathway to substituted thiophene-3-carboxylates. This method has been applied to construct thieno[3,2-b]thiophene derivatives by condensing 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide. beilstein-journals.org This highlights the adaptability of classical synthetic methods for creating complex heterocyclic systems based on the thiophene-3-carboxylate scaffold.
In the realm of stereoselective synthesis, the focus shifts to creating chiral thiophene derivatives. While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided context, methods for introducing chirality into related thiophene structures are relevant. For instance, copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters, including those with thiophene moieties, can produce chiral β-amino esters with high enantioselectivity. chinesechemsoc.org This indicates the potential for developing enantioselective methods for functionalizing the side chains of thiophene carboxylates.
Furthermore, the synthesis of chiral sulfinate esters, including thiophene derivatives, has been achieved through asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gova-star.edu.sg This demonstrates a strategy for introducing a stereogenic sulfur center, which can be a valuable feature in chiral drug candidates.
The following table summarizes selected regioselective and stereoselective reactions for the synthesis of thiophene-3-carboxylate derivatives:
| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Feature |
| Direct Arylation | Ethyl thiophene-3-carboxylate, 2-bromo-1,3-dichlorobenzene | Palladium acetate | Ethyl 5-(2,6-dichlorophenyl)thiophene-3-carboxylate | High regioselectivity for C5-arylation beilstein-journals.org |
| [3+2] Cycloaddition | α-mercapto ketones, 3-(substituted-silyl)propiolates | Potassium tert-butoxide | 2-(substituted-silyl)thiophene-3-carboxylates | Mild conditions, environmentally friendly catalyst ingentaconnect.comresearchgate.net |
| Fiesselmann Synthesis | 4- or 5-aryl-3-chlorothiophene-2-carboxylates, methyl thioglycolate | Potassium tert-butoxide | Aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates | Construction of fused thiophene systems beilstein-journals.org |
| Asymmetric Hydroamination | α,β-unsaturated esters (including thiophene derivatives), hydroxylamine (B1172632) esters | Copper(I) acetate, chiral ligand | Chiral β-aminyl esters | High enantioselectivity chinesechemsoc.org |
| Asymmetric Condensation | Prochiral thiophene sulfinates, alcohols | Pentanidium (organocatalyst) | Enantioenriched thiophene sulfinate esters | Introduction of a chiral sulfur center nih.gova-star.edu.sg |
Reactivity and Transformation Pathways of Butyl Thiophene 3 Carboxylate
Reactions of the Ester Moiety
The butyl ester group undergoes a variety of transformations common to carboxylic acid esters, including hydrolysis, transesterification, and reduction.
The ester linkage in butyl thiophene-3-carboxylate can be cleaved through hydrolysis to yield thiophene-3-carboxylic acid and butanol. This reaction is typically catalyzed by acid or, more commonly, base. Alkaline hydrolysis, or saponification, is often employed, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the final carboxylic acid. nih.gov
Transesterification is another key reaction of the ester moiety, where the butyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol or phenol (B47542) in the presence of a catalyst. rsc.orggoogle.com This equilibrium-driven process can be catalyzed by acids, bases, or various metal catalysts. rsc.orggoogle.com For instance, reacting this compound with ethanol (B145695) under acidic or basic conditions would lead to the formation of ethyl thiophene-3-carboxylate. mdpi.com The efficiency of the reaction can be improved by using a large excess of the new alcohol or by removing one of the products (e.g., butanol) from the reaction mixture.
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant(s) | Reagents and Conditions | Product | Reference(s) |
| Methyl 2-aminothiophene-3-carboxylate | 1 M NaOH (aq), CH₃OH, reflux, 4 h | 2-Aminothiophene-3-carboxylic acid | nih.gov |
| Ethyl 2-amino-4-arylthiophene-3-carboxylate | NaOH, H₂O, MeOH, THF, 60 °C, 8 h | 2-Amino-4-arylthiophene-3-carboxylic acid | nih.gov |
The carboxylate group of this compound can be reduced to a primary alcohol, (thiophen-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. masterorganicchemistry.comlibretexts.org The reaction typically involves the addition of the ester to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide intermediate. pearson.comacs.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently. libretexts.org
Conversely, oxidation of the ester group itself is not a typical transformation. The thiophene (B33073) ring, however, can be oxidized at the sulfur atom, but this is a reaction of the heterocyclic ring system rather than the carboxylate group. chempedia.info
Table 2: Conditions for Ester Reduction
| Reactant | Reagent(s) | Product | Reference(s) |
| Esters (general) | 1. LiAlH₄, Ether | Primary Alcohol | masterorganicchemistry.comlibretexts.org |
| 2. H₃O⁺ workup | |||
| Amides (for comparison) | 1. LiAlH₄, Ether | Amine | masterorganicchemistry.com |
| 2. H₂O workup |
Hydrolysis and Transesterification Reactions
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution (EAS) on unsubstituted thiophene preferentially occurs at the α-positions (C2 and C5), which are more activated than the β-positions (C3 and C4). slideshare.net
In this compound, the ester group at the 3-position is electron-withdrawing and therefore deactivates the thiophene ring towards EAS relative to unsubstituted thiophene. pdx.edu This deactivating group directs incoming electrophiles to the positions meta to itself, which are the C5 and C2 positions. Of these, the C5 position is strongly favored as it is an α-position of the thiophene ring and is not sterically hindered by the adjacent carboxylate group. The C2 position is also an α-position but is sterically hindered. The C4 position is a β-position and is also electronically deactivated by the adjacent ester group.
The halogenation of this compound is an example of electrophilic aromatic substitution. Due to the deactivating effect of the 3-carboxylate group, these reactions generally require conditions that may be harsher than those used for unsubstituted thiophene, though the inherent reactivity of the thiophene ring often allows for successful halogenation. researchgate.netacs.org
Bromination of similar thiophene-3-carboxylate esters has been shown to occur selectively at the 5-position. For example, the bromination of ethyl 4-ethylthiophene-3-carboxylate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 5-bromo-4-ethylthiophene-3-carboxylate. youtube.com This indicates that for this compound, halogenation with reagents like Br₂ or NBS would be expected to yield butyl 5-halothiophene-3-carboxylate as the major product.
Table 3: Representative Halogenation Reaction
| Substrate | Reagent(s) | Product | Reference(s) |
| Ethyl 4-ethylthiophene-3-carboxylate | NBS, DMF | Ethyl 5-bromo-4-ethylthiophene-3-carboxylate | youtube.com |
| Electron-deficient arenes (general) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), hexafluoroisopropanol (HFIP) | Brominated arenes | researchgate.net |
Nitration of the thiophene ring requires careful selection of reagents, as thiophenes can react explosively with strong nitrating agents like nitric acid alone. derpharmachemica.com Milder conditions, such as using acetyl nitrate (B79036), are often preferred. derpharmachemica.com For this compound, the electron-withdrawing ester group directs the incoming nitro group (NO₂⁺) to the 5-position. The synthesis of ethyl 5-nitrothiophene-3-carboxylate has been reported, further supporting the prediction that nitration occurs at the C5 position. smolecule.com
Sulfonation of thiophene occurs readily. derpharmachemica.com Treatment with concentrated sulfuric acid sulfonates thiophene at the 2-position. chempedia.info For thiophene-3-carboxylic acid and its derivatives, sulfonation with reagents like chlorosulfonic acid (ClSO₃H) has been shown to introduce a sulfonyl group at the 5-position, leading to compounds such as 5-(chlorosulfonyl)thiophene-3-carboxylic acid. smolecule.com This regioselectivity is consistent with the directing effect of the 3-carboxylate group.
Table 4: Nitration and Sulfonation Reactions
| Reaction | Substrate | Reagent(s) | Major Product | Reference(s) |
| Nitration | Thiophene | Acetyl nitrate or Nitronium tetrafluoroborate | 2-Nitrothiophene | derpharmachemica.com |
| Sulfonation | Thiophene-3-carboxylic acid | Chlorosulfonic acid | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | smolecule.com |
Friedel-Crafts reactions on the thiophene ring are more complex than on benzene. The high reactivity of the thiophene ring can lead to side reactions and polymerization, particularly with strong Lewis acids like aluminum chloride (AlCl₃) used in traditional Friedel-Crafts alkylation. google.comst-andrews.ac.uk Milder Lewis acids such as tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are often more effective for acylation. st-andrews.ac.ukmasterorganicchemistry.com
For this compound, Friedel-Crafts reactions are particularly challenging. The ester group deactivates the ring, making it less nucleophilic and thus less reactive towards the electrophiles generated in these reactions. masterorganicchemistry.comlibretexts.org Furthermore, the Lewis acid catalyst can coordinate with the carbonyl oxygen of the ester, further deactivating the ring. Despite these challenges, Friedel-Crafts acylation can sometimes be achieved under specific conditions, with substitution expected to occur at the 5-position. rsc.org Friedel-Crafts alkylation is generally less successful on such deactivated systems. pdx.edulibretexts.org
Table 5: Representative Friedel-Crafts Acylation
| Substrate | Reagent(s) | Major Product(s) | Reference(s) |
| 3-Bromothiophene (B43185) | Butyryl chloride, AlCl₃ | 2-Acyl-3-bromothiophene and 5-Acyl-3-bromothiophene | rsc.org |
| Thiophene | Acetyl chloride, SnCl₄ | 2-Acetylthiophene | st-andrews.ac.uk |
Nitration and Sulfonation Reactions
Nucleophilic Transformations and Lithiation Chemistry
The thiophene ring, particularly when substituted with an electron-withdrawing carboxylate group, is susceptible to various transformations involving nucleophiles and organometallic reagents. The lithiation of thiophene-3-carboxylates is a key method for introducing functional groups at specific positions on the ring. Research has shown that the ester group can act as a directed metalation group. For instance, the lithiation of thiophene-3-carboxylate derivatives using n-butyllithium (n-BuLi) can selectively functionalize the sterically hindered 2-position, highlighting the directing influence of the ester moiety. nih.gov The resulting lithiated species are versatile intermediates that can react with a range of electrophiles, including aldehydes, ketones, and carbon dioxide, to yield substituted thiophene derivatives. nih.gov
The process is not without its challenges. In the case of halogenated thiophenes, a common complication is lithium-halogen exchange, a reaction that can occur more rapidly than deprotonation of an acidic C-H bond. reddit.com This can lead to the formation of undesired byproducts, such as the debrominated starting material, particularly if any proton sources are inadvertently present in the reaction medium. reddit.com The choice of the lithiating agent, such as n-butyllithium or tert-butyllithium, and the precise control of reaction conditions are therefore critical to achieving the desired outcome. reddit.comacs.org The underlying principle of directed ortho-lithiation, well-established for benzoic acids, extends to heterocyclic systems where the carboxylate group effectively directs metalation to the adjacent position. acs.org
A summary of electrophiles used in the reaction with lithiated super silyl (B83357) p-benzoate, analogous to thiophene carboxylate reactivity, is shown below.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Methyl iodide | 3a | 80 |
| 2 | Acetone | 3b | 65 |
| 3 | Dimethylformamide (DMF) | 3c | 75 |
| 4 | Dimethylacetamide (DMA) | 3d | 78 |
| 5 | Carbon dioxide (CO₂) | 3e | 85 |
| 6 | Triethylborate | 3f | 72 |
| Data derived from a study on super silyl benzoates, demonstrating the scope of electrophiles. nih.gov |
Cyclization and Annulation Reactions Leading to Fused Systems
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These fused systems, such as thienopyrimidines and thienopyridinones, are of significant interest in medicinal chemistry.
Thienopyrimidines, which are considered bioisosteres of quinazolines, are commonly synthesized from 2-aminothiophene-3-carboxylate esters. jisciences.commdpi.com The synthesis often begins with the Gewald reaction to prepare the aminothiophene precursor. nih.govsaspublishers.com From this key intermediate, several cyclization strategies can be employed.
One prominent method involves the condensation of the 2-aminothiophene-3-carboxylate with an isothiocyanate to form a thienylthiourea derivative. mdpi.com Subsequent intramolecular cyclization, typically promoted by a base like alcoholic potassium hydroxide, yields the corresponding 2-thioxo-thieno[2,3-d]pyrimidin-4-one. mdpi.com Alternatively, reaction of the amino ester with formamide (B127407) provides a direct route to the thienopyrimidinone core. mdpi.com Another pathway involves reacting the starting aminothiophene with hydrazine (B178648) hydrate, which leads to the formation of 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one. saspublishers.com These core structures can be further modified; for example, the 4-oxo group can be converted to a 4-chloro substituent using phosphorus oxychloride (POCl₃), enabling subsequent nucleophilic substitution reactions. mdpi.com The use of microwave irradiation has been found to accelerate these transformations, often leading to improved yields and shorter reaction times. mdpi.com
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Aminothiophene-3-carboxylate | 1. Isothiocyanate; 2. KOH | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 2-Aminothiophene-3-carboxylate | Hydrazine Hydrate | 3-Amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one | saspublishers.com |
| Thieno[2,3-d]pyrimidin-4-one | POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine | mdpi.com |
The synthesis of thienopyridinones and related polycyclic structures can also be achieved from thiophene carboxylate precursors. One established route includes the phenylacetylation of aminothiophene carboxylic acid esters, which, upon treatment with a suitable base, undergo cyclization to form the thienopyridinone skeleton. researchgate.net
A more complex approach relies on the intramolecular cyclization of more elaborated substrates. For example, (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids have been used as precursors that cyclize to form fused thienopyridinone systems. chimicatechnoacta.ru A versatile methodology has been developed starting from aminothiophenes prepared by the Gewald reaction. metu.edu.tr These are halogenated via a modified Sandmeyer reaction, followed by a Sonogashira cross-coupling with an alkyne to install the necessary side chain. metu.edu.tr The final ring closure is accomplished through treatment with hydrazine hydrate, yielding the target thienopyridinone derivatives. metu.edu.tr Other related polycycles, such as 2H-benzo nih.govnih.govthieno[2,3-c]pyridin-1-one, have been synthesized through a sequence involving a Knoevenagel condensation, a Curtius rearrangement, and a final thermal cyclization step. nih.gov
Intramolecular cyclization is a fundamental strategy for constructing fused rings onto the thiophene core. A notable example is the formation of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids from the cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid precursors in acetic anhydride. chimicatechnoacta.ruchimicatechnoacta.ru
Iodolactonization is a specific and powerful type of intramolecular cyclization. unipa.it For instance, 2-(phenylethynyl)thiophene-3-carboxylic acid undergoes a regioselective 6-endo-dig iodocyclization when treated with molecular iodine, affording 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one in good yield. unipa.it Palladium catalysis also enables potent intramolecular cyclizations. The oxidative cyclization of substrates such as (2-(3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)sulfane proceeds via an intramolecular S-5-endo-dig cyclization to produce substituted benzo[b]thiophene-3-carboxylates. nih.govacs.org
Synthesis of Thienopyridinones and Related Polycycles
Cross-Coupling Reactions at the Thiophene Ring for Derivatization
The derivatization of the thiophene ring of this compound and its analogs is readily achieved through modern cross-coupling reactions, which are essential for building molecular complexity. nih.govacs.org These reactions typically require a halogenated thiophene precursor.
The Suzuki-Miyaura coupling is widely employed for this purpose. Tert-butyl 5-bromothiophene-3-carboxylate, for example, effectively participates in palladium-catalyzed coupling reactions with various arylboronic acids. smolecule.com This reaction has also been optimized for the synthesis of cyclopropylthiophenes, where bromothiophenes bearing ester functionalities are coupled with cyclopropylboronic acid using a highly efficient Pd(OAc)₂/SPhos catalyst system, providing the desired products in high yields. semanticscholar.orgnih.gov
The Sonogashira cross-coupling reaction is another cornerstone transformation, used to form carbon-carbon bonds between sp-hybridized carbon atoms and the thiophene ring. metu.edu.tr This reaction is instrumental in synthesizing alkynylthiophene carboxylates, which serve as key intermediates in the preparation of fused heterocycles like thienopyridinones. metu.edu.trunipa.it
The success of these palladium-catalyzed reactions often hinges on the choice of ligands. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, are frequently used as they tend to promote the desired reductive elimination step over potential side reactions like β-hydride elimination. nih.gov For the formation of C-N bonds, the Buchwald-Hartwig amination offers a direct route, although its efficacy can be dependent on the specific substrate. beilstein-journals.org
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Bromo-thiophene carboxylate | Arylboronic acid | Palladium-based | Aryl-thiophene carboxylate | smolecule.com |
| Suzuki-Miyaura | Bromo-thiophene carboxylate | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropyl-thiophene carboxylate | semanticscholar.orgnih.gov |
| Sonogashira | Iodo/Bromo-thiophene carboxylate | Terminal alkyne | Palladium / Copper | Alkynyl-thiophene carboxylate | metu.edu.trunipa.it |
| Buchwald-Hartwig | Halo-thiophene | Amine/Amide | Palladium-based | Amino-thiophene | beilstein-journals.org |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of key transformations is crucial for optimizing conditions and expanding their synthetic utility. For the palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters from ortho-alkynyl thioethers, a detailed catalytic cycle has been proposed. acs.org The mechanism is believed to involve (a) oxidative addition of Pd(0) to the substrate, (b) intramolecular nucleophilic attack of the sulfur atom on the alkyne (cyclization), (c) demethylation of the resulting sulfonium (B1226848) intermediate by an iodide anion, (d) insertion of carbon monoxide into the palladium-carbon bond, and (f) nucleophilic attack by an alcohol, followed by reductive elimination to release the final ester product and regenerate the active Pd(0) catalyst. acs.org
The mechanism of the iodolactonization of 3-alkynylthiophene-2-carboxylic acids has also been investigated. unipa.it The reaction is thought to initiate with the formation of a cyclic iodonium (B1229267) ion intermediate from the interaction between the alkyne and molecular iodine. unipa.it This is followed by a regioselective 6-endo-dig intramolecular attack from the carboxylate group, which leads to the formation of the fused iodo-thienopyranone product. unipa.it
In other cases, non-traditional pathways have been identified. For example, the synthesis of tert-butyl 4,5-dicyano-2-(dimethylamino)thiophene-3-carboxylate was suggested to proceed through a mechanism involving a radical process, coupled with a water-promoted carbon-carbon bond cleavage. molaid.com The intricate mechanisms of complex organic transformations are also being elucidated with the aid of computational chemistry, such as the use of Density Functional Theory (DFT) calculations to map out reaction energy profiles and transition states. whiterose.ac.uk
Applications of Butyl Thiophene 3 Carboxylate As a Strategic Building Block in Advanced Organic Synthesis
Precursors for Complex Heterocyclic Architectures
The structure of butyl thiophene-3-carboxylate is ideally suited for the construction of complex, often fused, heterocyclic systems. The electron-rich thiophene (B33073) ring and the reactive ester functionality allow for a variety of chemical transformations. researchgate.net
One of the most prominent methods utilizing derivatives of this compound is the Gewald reaction, a multicomponent process that efficiently produces highly substituted 2-aminothiophenes. mdpi.comresearchgate.net For instance, reacting a ketone (like 3-pentanone (B124093) or cyclohexanone) with tert-butyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base yields tert-butyl 2-aminothiophene-3-carboxylate derivatives. researchgate.netnih.gov These 2-aminothiophene intermediates are not the endpoint but rather serve as pivotal precursors for building more complex fused heterocycles. A key example is their use in synthesizing thieno[2,3-d]pyrimidines, a class of compounds with significant biological interest. mdpi.comnih.gov The synthesis involves the initial formation of the aminothiophene, which is then cyclized with other reagents to form the fused pyrimidine (B1678525) ring. mdpi.com
Furthermore, the thiophene ring can participate in cycloaddition reactions. For example, a copper-catalyzed [3+2]-cycloaddition followed by a sulfur-oxygen exchange and oxidation can lead to the formation of highly substituted dihydrothiophenes and ultimately, tetraarylated thiophenes. acs.org These reactions highlight the role of the thiophene carboxylate scaffold in generating molecular complexity through controlled annulation and cyclization strategies. mdpi.comacs.org
Table 1: Synthesis of Complex Heterocycles
| Starting Building Block | Reaction Type | Resulting Complex Heterocycle | Reference |
|---|---|---|---|
| tert-Butyl 2-aminothiophene-3-carboxylate | Cyclization | Thieno[2,3-d]pyrimidines | mdpi.com |
| Methyl 2-(tert-Butyl)-5-aryl-4,5-dihydrofuran-3-carboxylate | Sulfur-Oxygen Exchange / Oxidation | Tetraarylated Thiophenes | acs.org |
| Cyclohexanone (B45756), tert-butyl cyanoacetate, Sulfur | Gewald Reaction | tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | researchgate.netnih.gov |
Intermediates in the Synthesis of Biologically Relevant Frameworks (Focus on Synthetic Strategy)
The thiophene nucleus is a recognized pharmacophore, and this compound derivatives are instrumental in the synthesis of various biologically active molecules. nih.govresearchgate.net The synthetic strategy often leverages the thiophene core as a bioisosteric replacement for a phenyl ring, enhancing drug-receptor interactions through its sulfur atom. nih.gov
A significant synthetic application is in the development of potential anticancer agents. Thieno[2,3-d]pyrimidine derivatives, synthesized from aminothiophene carboxylate esters, have been investigated as kinase inhibitors. mdpi.com The synthetic route begins with a Gewald reaction to form the key 2-aminothiophene intermediate, which is subsequently cyclized to build the fused pyrimidine ring system, a core structure in many kinase inhibitors. mdpi.com
In the field of antibacterial research, derivatives such as methyl and ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are synthesized via the Gewald reaction using 4-tert-butylcyclohexanone. nih.gov These intermediates are then further modified to produce compounds with antivirulence activity, demonstrating a strategy where the core thiophene framework is assembled and then functionalized to achieve a specific biological target. nih.gov
Additionally, tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, prepared by reacting 3-pentanone with tert-butyl cyanoacetate, serves as a key intermediate. researchgate.net It is used in the synthesis of new compounds evaluated as GABAB positive allosteric modulators through amidation with reagents like 4-chlorobenzoyl chloride. researchgate.net This highlights a common strategy: the creation of a substituted thiophene-3-carboxylate core followed by amide coupling to introduce diverse functionalities.
Table 2: Synthetic Strategies for Biologically Relevant Frameworks
| Biological Target/Framework | Key Intermediate | General Synthetic Strategy | Reference |
|---|---|---|---|
| Anticancer (Kinase Inhibitors) | Ethyl 2-aminothiophene carboxylate ester | Gewald reaction to form the aminothiophene, followed by cyclization to yield thieno[2,3-d]pyrimidines. | mdpi.com |
| Antibacterial Agents | Methyl/Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald reaction with a substituted cyclohexanone to form the core, followed by further derivatization. | nih.gov |
| GABAB Positive Allosteric Modulators | tert-Butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | Gewald reaction followed by amidation of the amino group to introduce varied acyl substituents. | researchgate.net |
Building Blocks for Agrochemical Research
Thiophene-containing molecules are well-established in the agrochemical industry, forming the basis of several commercial fungicides. nih.gov this compound and its analogs are valuable building blocks in the discovery of new crop protection agents. lookchem.com Their utility stems from the ability to serve as a stable core onto which various toxophoric groups can be attached.
Research in this area often employs an active substructure splicing method. For example, novel fungicides have been designed by combining the active substructures of nicotinic acid and thiophene. nih.gov This strategy involves synthesizing N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where the thiophene amine precursor can be derived from a thiophene carboxylate. This approach has led to the discovery of fungicide candidates with excellent efficacy against pathogens like cucumber downy mildew. nih.gov
Specifically, compounds like 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester are considered valuable building blocks for developing new agrochemical products. lookchem.com The structural versatility of the thiophene ring allows for systematic modifications to optimize activity against various plant pests and diseases. smolecule.com
Table 3: Thiophene-Based Agrochemicals and Precursors
| Agrochemical Type | Example Compound/Precursor | Role of Thiophene Building Block | Reference |
|---|---|---|---|
| Fungicide | Silthiofam, Ethaboxam, Penthiopyrad | Core heterocyclic scaffold of commercial fungicides. | nih.gov |
| Fungicide Candidate | N-(thiophen-2-yl) nicotinamide derivatives | Serves as a key substructure combined with another active moiety (nicotinic acid). | nih.gov |
| General Agrochemicals | tert-Butyl 2-aminothiophene-3-carboxylate derivatives | Versatile intermediate for synthesizing potential new pesticides and fungicides. | lookchem.com |
Synthesis of Specialty Chemicals and Fine Organic Intermediates
Beyond pharmaceuticals and agrochemicals, this compound is a key intermediate in the synthesis of specialty chemicals, particularly functional materials for electronics. Thiophene-based molecules are one of the most important classes of organic semiconductors due to their chemical stability and tunable electronic properties. researchgate.netrsc.org
Polythiophenes, such as Poly-3-butyl thiophene (P3BT), are widely studied for applications in organic field-effect transistors and photovoltaic devices. rsc.orgresearchgate.net The synthesis of the monomers for these polymers often starts from thiophene derivatives. The functional groups on the thiophene ring, including the position of the butyl chain and other substituents, allow for precise tuning of the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for device performance. researchgate.netrsc.org
As a fine organic intermediate, the value of this compound lies in its synthetic flexibility. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing access to a wide range of derivatives. researchgate.net The thiophene ring itself can undergo electrophilic substitution, allowing for the introduction of further functional groups. nih.gov This makes it a foundational molecule for producing a diverse portfolio of specialty organic compounds used in research and industry.
Table 4: Applications in Specialty Chemicals
| Application Area | Specific Material/Chemical Class | Role of this compound | Reference |
|---|---|---|---|
| Organic Electronics | Polythiophenes (e.g., P3BT) | Serves as a precursor to the monomer units used in polymerization. | rsc.orgresearchgate.net |
| Functional Materials | Organic Semiconductors | Core building block whose functionalization allows for tuning of electronic and optical properties. | researchgate.net |
| Fine Organic Synthesis | Diverse Thiophene Derivatives | A versatile intermediate due to the modifiable ester group and reactive thiophene ring. | nih.gov |
Role in Materials Science and Polymer Chemistry Research
Monomer in Conjugated Polymer Synthesis
Butyl thiophene-3-carboxylate is a critical monomer used in the synthesis of conjugated polymers, which are polymers with a backbone of alternating single and double bonds that allow for the delocalization of electrons. This electron delocalization is the source of the unique electronic and optical properties of these materials, making them suitable for applications such as organic solar cells, light-emitting diodes, and transistors. wikipedia.orgcmu.edu The presence of the butyl ester group on the thiophene (B33073) ring not only enhances the solubility and processability of the resulting polymers but also influences their final properties. nih.gov
Poly(alkyl thiophene-3-carboxylates) Synthesis and Structural Control
The synthesis of poly(alkyl thiophene-3-carboxylates), including those derived from this compound, has been a subject of extensive research. acs.org These polymers are a class of polythiophenes where an alkyl ester group is directly attached to the thiophene ring. acs.org The synthesis of these materials can be achieved through various polymerization methods, with a focus on controlling the polymer's structure, particularly its regioregularity. researchgate.net
Regioregularity refers to the specific orientation of the monomer units within the polymer chain. In the case of 3-substituted thiophenes, three different couplings can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-conjugation and improves the material's charge transport properties. cmu.eduresearchgate.net The synthesis of regioregular poly(alkyl thiophene-3-carboxylates) has been achieved through methods like the Grignard Metathesis (GRIM) polymerization, which allows for a high degree of control over the polymer's structure. researchgate.net
Oxidative Direct Arylation Polymerization (oxi-DArP) for Controlled Architectures
A significant advancement in the synthesis of poly(alkyl thiophene-3-carboxylates) is the use of Oxidative Direct Arylation Polymerization (oxi-DArP). rsc.orgresearchgate.net This method is considered a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalization of the monomers with organometallic or halogen groups. rsc.org
In the context of this compound and its analogs, the ester group has been found to act as a directing group in oxi-DArP, promoting the formation of high molecular weight polymers with good regioregularity. rsc.orgx-mol.com This palladium-catalyzed dehydrogenative polycondensation method enables direct C-H/C-H coupling, leading to well-defined polymer architectures. rsc.orgresearchgate.net For instance, the polymerization of hexyl thiophene-3-carboxylate via oxi-DArP has yielded polymers with regioregularity of around 85%. rsc.orgx-mol.com This method has also been successfully applied to the synthesis of random copolymers, further expanding the range of accessible materials. rsc.org
Regioregularity and Defect Formation in Thiophene Polymerization
The regioregularity of polythiophenes is a crucial factor that dictates their performance in electronic devices. As mentioned earlier, head-to-head (HH) and tail-to-tail (TT) couplings are considered defects in the polymer chain as they can cause steric hindrance, leading to a twisting of the polymer backbone and a reduction in the effective conjugation length. cmu.edu This, in turn, can negatively impact the material's conductivity and other electronic properties. cmu.edu
Research has shown that the presence of an ester directing group can play a significant role in minimizing the formation of these defects during polymerization. acs.org The steric and electronic effects of the substituent at the 3-position of the thiophene ring can influence the regioselectivity of the polymerization reaction. researchgate.net For example, in the GRIM method, the formation of a specific Grignard reagent intermediate favors the subsequent head-to-tail coupling, leading to a highly regioregular polymer. researchgate.net The ability to control and minimize defect formation is therefore a key aspect of synthesizing high-performance polythiophenes.
Design and Synthesis of Thiophene-Based Oligomers and Macromolecules
Beyond polymers, this compound and similar monomers are also used in the design and synthesis of well-defined thiophene-based oligomers and macromolecules. mdpi.comsemanticscholar.org These smaller, precisely structured molecules are valuable for fundamental studies of structure-property relationships and can also serve as components in more complex macromolecular architectures. nih.gov
The synthesis of these oligomers often employs cross-coupling reactions like Suzuki and Stille couplings, where the thiophene monomer can be functionalized with appropriate reactive groups. nih.gov For example, thiophene boronic esters are common intermediates in Suzuki coupling reactions. The ability to create these defined oligomers allows for a systematic investigation of how factors like chain length and substituent placement affect the electronic and optical properties of the material. This knowledge is then applied to the design of polymers with desired characteristics.
Influence of Ester Substituents on Polymerization and Resulting Macromolecular Structure
The ester substituent, such as the butyl carboxylate group, has a profound influence on both the polymerization process and the structure of the resulting macromolecule. The electron-withdrawing nature of the carbonyl group in the ester can affect the electronic properties of the monomer and the polymer. nih.govrsc.org
During polymerization, the ester group can act as a directing group, as seen in oxi-DArP, influencing the regioselectivity and promoting the formation of high molecular weight polymers. rsc.orgx-mol.com The size and nature of the alkyl group in the ester can also play a role. For instance, bulkier ester groups can introduce steric hindrance that affects the planarity of the polymer backbone. researchgate.net
Furthermore, the ester functionality can be used to tune the solubility and processing characteristics of the polymer. nih.gov This is a critical consideration for the fabrication of thin films for electronic devices. The presence of the ester group can also influence the self-assembly and morphology of the polymer in the solid state, which are key factors in determining the performance of organic electronic devices. nih.govresearchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecular systems. scispace.com For butyl thiophene-3-carboxylate, DFT calculations provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indices.
Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org For thiophene (B33073) derivatives, the electron-rich thiophene ring significantly influences the HOMO, while the electron-withdrawing carboxylate group affects the LUMO. researchgate.net DFT calculations can precisely map the electron density of these orbitals, showing their distribution across the thiophene ring and the ester functional group.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. sapub.org These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. nih.gov Key descriptors include:
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. semanticscholar.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are generally more reactive. semanticscholar.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
DFT studies on similar dihydrothiophenone derivatives show that such calculations can effectively rank a series of compounds in order of reactivity based on these indices. semanticscholar.org The analysis of these parameters indicates the most probable sites for electrophilic and nucleophilic attack, providing a theoretical foundation for its reaction chemistry. semanticscholar.orgnih.gov
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.20 |
| LUMO Energy | ELUMO | - | -1.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.025 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.175 |
| Chemical Softness | S | 1/η | 0.460 |
| Electrophilicity Index | ω | χ² / (2η) | 3.72 |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes over time. volkamerlab.org For this compound, MD simulations can reveal the flexibility of the butyl chain and the rotational freedom around the ester linkage, which are crucial for its interaction with other molecules or biological targets.
An MD simulation models the movement of atoms in the molecule by solving Newton's equations of motion. frontiersin.org The simulation starts with an optimized molecular structure, often obtained from quantum chemical calculations, which is then placed in a simulated environment (e.g., a solvent box) at a specific temperature and pressure. frontiersin.org Over the course of the simulation, which can span from picoseconds to microseconds, the trajectory of each atom is recorded. volkamerlab.org
Analysis of the MD trajectory for this compound would focus on:
Conformational Flexibility: The thiophene ring itself is a rigid, planar structure. However, the butyl ester group introduces conformational flexibility. Key aspects to analyze include the rotation around the C-O and O-C bonds of the ester group and the various conformations (e.g., anti, gauche) accessible to the n-butyl chain.
Root Mean Square Deviation (RMSD): This metric is used to track the structural changes of the molecule over time relative to its initial conformation. A stable RMSD suggests the molecule has reached an equilibrium state, while large fluctuations can indicate significant conformational transitions. volkamerlab.org
Dihedral Angle Analysis: Monitoring the dihedral angles along the butyl chain and the ester linkage provides a quantitative measure of the accessible conformations and their relative populations.
These simulations provide a dynamic picture of the molecule's shape and how it might adapt its conformation to fit into a binding site, a process that is critical for structure-based drug design.
| Dihedral Angle | Atoms Involved | Description | Expected Behavior |
|---|---|---|---|
| τ1 | C2-C3-C(O)-O | Orientation of carboxylate group relative to the thiophene ring | Limited rotation, favoring planarity with the ring |
| τ2 | C3-C(O)-O-CH₂ | Rotation around the ester C-O bond | Significant rotational freedom |
| τ3 | C(O)-O-CH₂-CH₂ | Rotation defining the first part of the butyl chain conformation | Rotation between trans and gauche conformers |
| τ4 | O-CH₂-CH₂-CH₂ | Rotation defining the middle of the butyl chain conformation | Rotation between trans and gauche conformers |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net These calculations allow researchers to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. chinesechemsoc.org This provides a step-by-step understanding of how reactants are converted into products.
For this compound, these methods can be applied to study various reactions, such as electrophilic substitution on the thiophene ring, hydrolysis of the ester, or cycloaddition reactions. A notable example for thiophenes is the oxidation by singlet oxygen, which is believed to proceed via a [2+4] cycloaddition mechanism to form an endoperoxide intermediate. nih.gov
A typical computational study of a reaction mechanism involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any proposed intermediates and transition states.
Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Construction: Calculating the relative energies of all species to construct a reaction energy profile, which shows the energy barriers (activation energies) that must be overcome.
Such studies can resolve mechanistic ambiguities and predict the feasibility and regioselectivity of reactions. chinesechemsoc.orgresearchgate.net For instance, calculations could determine whether an electrophile would preferentially attack the C2 or C5 position of the thiophene ring and explain this preference based on the stability of the resulting intermediates.
| Species | Relative Energy (kcal/mol) | Nature of Stationary Point | Key Geometric Feature |
|---|---|---|---|
| Reactants | 0.0 | Minimum | Separated molecules |
| Transition State (TS1) | +25.5 | First-order saddle point | Partially formed bond |
| Intermediate | +5.2 | Minimum | Cyclic intermediate structure |
| Transition State (TS2) | +15.8 | First-order saddle point | Bond breaking |
| Products | -10.4 | Minimum | Final product structure |
Computational Prediction of Spectroscopic Parameters for Structural Confirmation of Derivatives
Computational methods are widely used to predict spectroscopic parameters, which serve as a powerful tool for the structural confirmation of newly synthesized compounds, including derivatives of this compound. bohrium.com By comparing computationally predicted spectra with experimental data, chemists can verify the proposed structure of a molecule. ajrconline.orgresearchgate.net
The primary techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra to assign signals and confirm the connectivity of atoms. ajrconline.org
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. bohrium.com This allows for the prediction of the UV-Vis absorption spectrum (λ_max), providing information about the electronic transitions within the molecule, which are particularly sensitive to the conjugated π-system of the thiophene ring. nih.gov
The strong agreement between calculated and experimental spectroscopic data provides high confidence in the structural assignment of a synthesized derivative. bohrium.com
| Spectroscopic Technique | Parameter | Experimental Value | Predicted Value (DFT) | Assignment |
|---|---|---|---|---|
| FTIR | Frequency (cm⁻¹) | 1715 | 1720 | C=O stretch (ester) |
| ¹³C NMR | Chemical Shift (ppm) | 164.8 | 165.5 | C=O (ester carbon) |
| ¹H NMR | Chemical Shift (ppm) | 8.15 | 8.20 | H2 proton on thiophene ring |
| UV-Vis | λmax (nm) | 265 | 268 | π → π* transition |
Structure-Reactivity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. nih.gov Computational modeling is a key component of modern SAR, allowing for the systematic investigation of how structural modifications affect molecular properties and, consequently, function. acs.org
The process typically involves:
Defining a Molecular Scaffold: Starting with the core structure of this compound.
Systematic Modification: Introducing various substituents at different positions (e.g., on the thiophene ring) or altering the butyl ester chain (e.g., changing its length or branching).
Calculating Descriptors: For each virtual analog, a range of electronic, steric, and lipophilic descriptors (e.g., HOMO/LUMO energies, molecular shape, logP) are calculated using computational methods.
Developing a Model: A quantitative structure-activity relationship (QSAR) model is then built to correlate these calculated descriptors with experimentally observed activity. For instance, a model could be developed to predict the genotoxicity of various thiophene derivatives based on their structural information. researchgate.net
These studies provide valuable insights into the key structural features required for a specific activity. acs.org For example, it might be found that electron-withdrawing groups on the thiophene ring enhance a particular type of reactivity, while a longer alkyl chain on the ester improves membrane permeability. This information is crucial for rationally designing new compounds with optimized properties. nih.gov
| Compound | Modification | Calculated Descriptor (e.g., Electrophilicity Index ω) | Predicted Activity (Arbitrary Units) |
|---|---|---|---|
| This compound | Reference | 3.72 | 1.00 |
| Derivative 1 | Add -NO₂ at C5 | 4.50 | 1.85 |
| Derivative 2 | Add -NH₂ at C2 | 3.10 | 0.65 |
| Derivative 3 | Replace Butyl with Ethyl | 3.71 | 0.98 |
| Derivative 4 | Add -Cl at C5 | 4.15 | 1.52 |
Advanced Methodologies for Structural Elucidation and Reaction Monitoring in Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives (e.g., 2D NMR, COSY, HSQC for differentiating protons and couplings in new compounds)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is crucial for the unambiguous structural elucidation of complex thiophene (B33073) derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are essential for differentiating between protons with similar chemical shifts and mapping out the intricate network of scalar couplings within a molecule. bohrium.com
Correlation Spectroscopy (COSY) is a powerful homonuclear technique used to identify proton-proton (¹H-¹H) coupling relationships. In the context of substituted thiophenes, COSY spectra reveal the connectivity between protons on the thiophene ring and adjacent substituents. mdpi.comikm.org.my For instance, analysis of the COSY spectrum for novel substituted thiophenes allows for the identification of distinct structural fragments by observing cross-peaks that indicate which protons are spin-coupled. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D technique that correlates the chemical shifts of protons directly with the carbons to which they are attached. This is invaluable for assigning carbon signals in the ¹³C NMR spectrum, which can be challenging for complex molecules. mdpi.comikm.org.my For derivatives of Butyl thiophene-3-carboxylate, an HSQC experiment would definitively link each proton signal from the butyl chain and the thiophene ring to its corresponding carbon atom. mdpi.comrsc.org
Heteronuclear Multiple Bond Correlation (HMBC) is another key 2D technique that shows correlations between protons and carbons over two or three bonds. This long-range correlation is instrumental in piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. mdpi.commdpi.com For example, in complex bithiophene derivatives, HMBC correlations have been used to establish the connectivity between different structural fragments. mdpi.com The combination of COSY, HSQC, and HMBC provides a complete and detailed picture of the molecular structure, which is essential when synthesizing new and novel compounds. rsc.orgmdpi.com
Table 1: Application of 2D NMR Techniques in Thiophene Derivative Analysis
| NMR Technique | Information Provided | Application Example | Reference |
|---|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Revealing the connectivity of structural fragments in novel substituted thiophenes. | mdpi.com |
| HSQC | Correlates protons to their directly bonded carbons. | Assigning carbon signals in the ¹³C NMR spectrum of complex thiophenes. | mdpi.comikm.org.my |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishing connectivity across quaternary carbons and between different molecular fragments. | mdpi.commdpi.com |
| NOESY | Determines through-space proximity of nuclei. | Determining ¹H-¹H dipolar interactions to understand the 3D conformation of acylselenourea derivatives of thiophene. | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Synthesized Compounds
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the characterization of synthesized compounds like this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.govrsc.org
This technique is routinely used to confirm the identity of newly synthesized thiophene derivatives. acs.orgmdpi.comvulcanchem.com Researchers compare the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) with the theoretically calculated mass for a proposed formula. A close match between these values provides strong evidence for the successful synthesis of the target compound. nih.govacs.org For example, in the synthesis of novel thiophene-arylamide derivatives, electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) was used to measure the exact mass of the target compounds. acs.org Similarly, the characterization of new thiophene-containing pyrazoline derivatives involved HRMS (ESI-TOF) to confirm their elemental composition. mdpi.com
Table 2: Exemplary HRMS Data for Thiophene Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | C₂₂H₂₂N₂O₂S | 379.1475 | 379.1473 | acs.org |
| A triaryl pyrazoline thiophene derivative | C₂₆H₂₃N₂O₃S | 443.1424 | 443.1408 | mdpi.com |
| A triaryl pyrazoline thiophene derivative | C₂₇H₂₅N₂O₄S | 473.1530 | 473.1538 | mdpi.com |
| A triaryl pyrazoline thiophene derivative | C₂₃H₂₃N₂O₃S | 407.1424 | 407.1430 | mdpi.com |
X-ray Crystallography for Definitive Structural Assignment of Novel Compounds and Reaction Intermediates
While a crystal structure for this compound itself is not prominently reported, analyses of closely related derivatives provide significant insights. For instance, the crystallographic analysis of sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals that the compound crystallizes in a monoclinic space group, with the thiophene ring exhibiting minimal deviation from planarity. The analysis also details how intermolecular C—H⋯O hydrogen bonds stabilize the crystal packing.
In another example, the crystal structure of methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate shows an essentially planar system through the amidothienylcarboxylate moiety. iucr.org The study details the dihedral angles between the functional groups and the thiophene ring, as well as the intramolecular and intermolecular hydrogen bonding networks that dictate the crystal's supramolecular architecture. iucr.orgiucr.org Such data is invaluable for understanding structure-property relationships and for rational drug design. nih.gov
Table 3: Crystallographic Data for Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | - | iucr.org |
| Space Group | P2₁/n | - | iucr.org |
| Fe—C Bond Lengths | 2.027 (2) – 2.066 (2) Å | Distances in the substituted cyclopentadienyl (B1206354) ring. | iucr.org |
| Amido-Thienyl Angle | 3.60 (7)° | Dihedral angle between the amido unit and the thienyl ring. | iucr.org |
| Thienyl-Ester Angle | 3.17 (7)° | Dihedral angle between the thienyl group and the ester moiety. | iucr.org |
| Intramolecular H-Bond | N—H···O | N···O distance of 2.727 (2) Å. | iucr.org |
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time analysis of chemical reactions as they occur, providing valuable mechanistic insights and enabling precise process control. These methods are particularly useful for studying the synthesis and transformation of compounds like this compound.
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy has been employed to study the adsorption and reaction of thiophene on catalyst surfaces. researchgate.net In one study, FT-IR was used to monitor the behavior of thiophene on Mo₂N/γ-Al₂O₃ catalysts at various temperatures. The technique revealed that thiophene adsorbs onto the catalyst surface and only reacts in the presence of hydrogen, forming surface-bonded butene species. researchgate.net This type of real-time analysis is critical for understanding catalytic mechanisms and deactivation pathways. researchgate.netcsic.es
In-situ X-ray Diffraction (XRD) can be used to monitor changes in the solid-state phases during a reaction. For example, in-situ high-temperature XRD has been used to analyze the phase behavior of the reaction medium during the direct carboxylation of thiophene with CO₂. researchgate.net This provides crucial information for optimizing reaction conditions like temperature and pressure to maximize product yield. researchgate.net
Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of reactants and products directly from the reaction mixture with minimal sample preparation. nih.gov This method can be used for real-time reaction monitoring, providing immediate feedback on the progress of esterification or other reactions involving thiophene carboxylates. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of environmentally benign and efficient synthetic methods for Butyl thiophene-3-carboxylate is a paramount objective. Future research will likely pivot from traditional, often harsh, synthesis protocols towards more sustainable catalytic systems. While palladium-catalyzed reactions have been instrumental, the focus is shifting to catalysts that are more abundant, less toxic, and operate under milder conditions. mdpi.comrsc.org
Key areas for future investigation include:
Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, nickel, and other earth-abundant metals to replace precious metals like palladium. These catalysts offer the potential for lower costs and reduced environmental impact.
Heterogeneous Catalysis: The design of robust heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymers supporting catalytic sites, will be crucial for simplifying product purification and enabling catalyst recycling. acs.orgrsc.org Thiophene-functionalized Zn-based MOFs have already demonstrated potential as heterogeneous catalysts for CO2 conversion, a principle that could be adapted for ester synthesis. acs.org
Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive the synthesis of this compound represents a significant leap towards green chemistry. These methods can often be performed at ambient temperature and pressure, minimizing energy consumption.
Biocatalysis: The use of enzymes for the synthesis of thiophene (B33073) derivatives is a nascent but promising field. Future work could focus on identifying or engineering enzymes capable of regioselectively constructing or modifying the thiophene ring to produce this compound.
A comparative look at emerging catalytic systems highlights the trend towards sustainability:
| Catalyst System | Precursor/Substrate Example | Potential Advantage for this compound Synthesis |
| Iridium-catalyzed borylation | Substituted thiophenes | Versatile functionalization under mild conditions. nih.gov |
| Ruthenium-catalyzed cyclization | 2,3-aryl-1,3-butadiene substrates | Access to complex thiophene-fused systems. chemrxiv.org |
| Metal-free heterogeneous catalysts | Carboxylic acids and alcohols | High reactivity and selectivity in esterification, with the benefit of being metal-free and recyclable. rsc.org |
| Palladium with synergistic co-catalysts | Thiophenes | Improved catalyst stability and yield in aerobic oxidative coupling reactions. nih.gov |
Development of Advanced Functional Materials Utilizing this compound Scaffolds
The inherent electronic properties of the thiophene ring make this compound an attractive building block for a new generation of functional materials. The butyl ester group can be strategically employed to fine-tune solubility, morphology, and intermolecular interactions, which are critical for material performance.
Future research in this domain will likely concentrate on:
Organic Electronics: The synthesis of regioregular poly(alkyl thiophene-3-carboxylate)s for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The butyl group can enhance the processability of these polymers in solution, facilitating the fabrication of large-area and flexible electronic devices.
Sensor Technology: The development of chemosensors based on this compound-containing polymers or molecules. The thiophene scaffold can be functionalized to selectively interact with specific analytes, leading to a detectable optical or electronic response.
Smart Materials: The creation of stimuli-responsive materials that change their properties in response to external triggers such as light, temperature, or pH. The ester group in this compound can be hydrolyzed or transesterified, providing a mechanism for triggering a material's response.
Deepening Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is essential for optimizing existing methods and inventing new ones. The interplay between experimental studies and computational chemistry will be vital in this endeavor.
Future mechanistic investigations should aim to:
Elucidate Reaction Pathways: Utilize techniques like in-situ spectroscopy and kinetic analysis to map out the elementary steps of catalytic cycles. For instance, detailed studies on copper-catalyzed hydroamination have led to dramatically improved reaction conditions. nih.gov
Characterize Reactive Intermediates: The isolation and characterization of transient intermediates, or their trapping, can provide invaluable insights into how reactions proceed.
Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to model reaction profiles, transition states, and the influence of substituents on reactivity. chemrxiv.org Such studies can help in predicting the outcomes of new reactions and in the rational design of more efficient catalysts.
A deeper mechanistic understanding will enable chemists to move beyond trial-and-error approaches and towards the rational design of synthetic routes to complex molecules derived from this compound.
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical synthesis is planned and executed. For a molecule like this compound, these computational tools can accelerate the discovery of novel synthetic pathways and the design of new functional derivatives.
Future applications of AI and ML in this context include:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. This can uncover non-intuitive and more efficient synthetic routes.
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations involving this compound.
De Novo Molecular Design: AI algorithms can generate novel molecular structures with desired properties, such as specific electronic or biological activities, using the this compound scaffold as a starting point.
Property Prediction: ML models can predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the rapid screening of large numbers of candidate molecules before committing to their synthesis. The use of AI has already been explored for predicting drug targets for thiophene derivatives.
Potential for Specialized Applications in Emerging Technologies
The unique combination of properties offered by this compound and its derivatives opens up possibilities for their use in a range of emerging technologies.
Future research could explore the following specialized applications:
Advanced Energy Storage: Thiophene-based polymers are being investigated for use as electrode materials in batteries and supercapacitors. The butyl ester group could be modified to enhance ion transport or redox activity.
Biomedical Applications: While this article does not focus on therapeutic uses, the thiophene scaffold is a well-known pharmacophore. Future research could explore the use of this compound as a building block for biocompatible materials, drug delivery systems, or diagnostic probes.
Flexible and Wearable Electronics: The processability of polymers derived from this compound makes them suitable for integration into flexible substrates, paving the way for wearable sensors, displays, and energy harvesting devices.
Catalysis: The thiophene ring itself can act as a ligand for metal catalysts. This compound could be used to create novel catalysts with tailored electronic and steric properties for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing butyl thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves esterification of thiophene-3-carboxylic acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization may include:
- Varying molar ratios of reactants (e.g., 1:1.5 acid-to-alcohol).
- Using Dean-Stark traps for azeotropic water removal to shift equilibrium.
- Testing alternative catalysts like immobilized lipases for greener synthesis.
- Monitoring reaction progress via TLC or HPLC .
- Critical Considerations : Side reactions like transesterification or thiophene ring oxidation may occur under harsh conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR : and NMR to confirm ester group formation (e.g., δ ~4.2 ppm for butyl OCH₂) and thiophene ring protons (δ ~7.0–8.0 ppm).
- FTIR : Peaks at ~1700 cm (ester C=O stretch) and ~3100 cm (thiophene C-H).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H], expected m/z ~212.06 for CHOS).
- X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are synthesized .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (similar to thiophene derivatives in ).
- Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory toxicity in ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do structural modifications to the thiophene ring or ester group influence the compound’s physicochemical properties and bioactivity?
- Case Study : Ethyl 4-phenylthiophene-3-carboxylate derivatives (e.g., STK280616) show β-secretase inhibition for Alzheimer’s research. Key modifications include:
- Electron-withdrawing groups (e.g., NO) on the thiophene ring enhance electrophilicity, improving enzyme binding.
- Alkyl chain length in the ester group affects lipophilicity and membrane permeability (e.g., butyl vs. methyl esters) .
- Experimental Design : Perform comparative DFT calculations and molecular docking to predict substituent effects on binding affinity. Validate with enzymatic assays (e.g., fluorescence-based BACE1 inhibition) .
Q. What strategies resolve contradictions in reported biological activity data for thiophene-3-carboxylate derivatives?
- Root Causes : Discrepancies may arise from:
- Purity Issues : Impurities in commercial samples (e.g., unreacted starting materials). Validate via HPLC (>98% purity) .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times. Standardize protocols using reference compounds.
- Solubility Effects : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
Q. How can this compound serve as a scaffold for developing fluorescent probes or metal-organic frameworks (MOFs)?
- Fluorescent Probes : Functionalize the thiophene ring with fluorophores (e.g., dansyl chloride) for pH or ion sensing. Monitor emission shifts (λ) in response to analytes .
- MOF Synthesis : Coordinate the carboxylate group with transition metals (e.g., Zn) to form porous frameworks. Characterize via BET surface area analysis and X-ray diffraction .
Methodological Challenges
Q. What are the limitations of current catalytic systems for synthesizing this compound, and how can they be addressed?
- Challenges : Acidic catalysts may degrade the thiophene ring. Enzymatic catalysis (e.g., Candida antarctica lipase B) offers milder conditions but requires anhydrous solvents.
- Innovations : Use ionic liquids as solvents to enhance enzyme stability or develop heterogeneous catalysts (e.g., sulfonated graphene oxide) for recyclability .
Q. How can computational tools predict the environmental impact or biodegradability of this compound?
- Models : Apply EPI Suite to estimate logP (lipophilicity) and Biowin scores (biodegradability). Validate with OECD 301F ready biodegradability tests .
- Ecotoxicity : Use QSAR models to predict acute toxicity to Daphnia magna or algae. Correlate with experimental EC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
